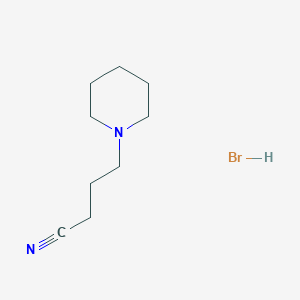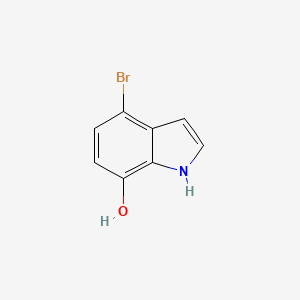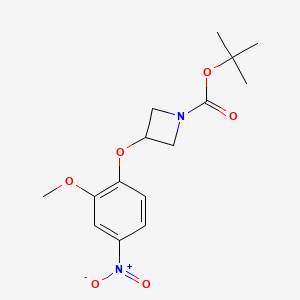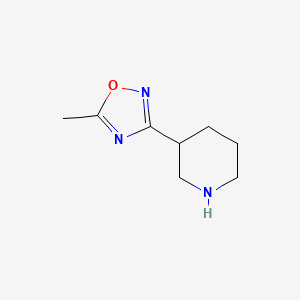
4-((4-chlorophényl)(pyridin-2-yl)méthoxy)pipéridine-1-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23ClN2O3 . It has a molecular weight of 374.9 g/mol . The IUPAC name for this compound is ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring which bears a carboxylate group . The InChI string representation of the molecule isInChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 6 rotatable bonds .Applications De Recherche Scientifique
Intermédiaire pharmaceutique pour les antihistaminiques
Ce composé est un intermédiaire clé dans la synthèse de la bépotastine, un antihistaminique utilisé pour traiter les symptômes allergiques . Le processus implique le recyclage et la réutilisation de l'éthyl-4-hydroxypipéridine-1-carboxylate, soulignant le rôle du composé dans la fabrication pharmaceutique durable.
Agents antituberculeux
La recherche a exploré l'utilisation de ce composé dans la conception et la synthèse de nouveaux agents antituberculeux . Son squelette structural est utilisé pour développer des inhibiteurs puissants contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose.
Catalyseur en synthèse organique
Le composé sert de catalyseur dans divers processus de synthèse organique . Sa capacité à faciliter les réactions dans des conditions douces le rend précieux pour la production de molécules complexes avec un rendement et une pureté élevés.
Matériaux optiques non linéaires
Des dérivés de ce composé ont été étudiés pour leur potentiel dans la création de matériaux optiques non linéaires . Ces matériaux sont cruciaux pour des applications telles que la commutation optique, la modulation et les technologies de télécommunication.
Optimisation des procédés de fabrication chimique
Le rôle du composé dans l'amélioration de la vitesse et du rendement des réactions dans la fabrication chimique est significatif . Il est utilisé pour optimiser les procédés, tels que l'O-alkylation, qui est essentielle à la production de produits chimiques de haute pureté.
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key molecule involved in numerous physiological and pathological processes within the human body.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it may influence pathways involving nitric oxide production and signaling. More research is needed to fully understand the downstream effects of this interaction .
Analyse Biochimique
Biochemical Properties
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting its distribution in the body. Additionally, it interacts with receptors such as histamine H1, influencing allergic responses .
Cellular Effects
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate affects various types of cells and cellular processes. In immune cells, it modulates the release of inflammatory mediators, thereby influencing immune responses. In neuronal cells, it impacts neurotransmitter release and uptake, affecting cell signaling pathways. The compound also alters gene expression in liver cells, influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate involves binding interactions with biomolecules. It inhibits the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This inhibition affects neurotransmission and can alter cognitive functions. The compound also activates nuclear receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound in cell cultures has shown alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in its metabolism. The compound’s metabolites can influence metabolic flux and alter levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and binds to plasma proteins like albumin. This binding affects its localization and accumulation in specific tissues, such as the liver and brain .
Subcellular Localization
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism. Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its biochemical effects .
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIRAKLLHYWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676792 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207726-35-0 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)


![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)






